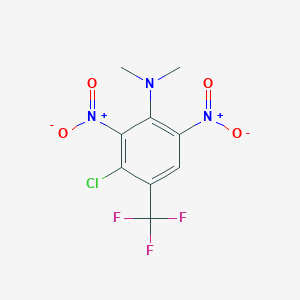
3-chloro-N,N-dimethyl-2,6-dinitro-4-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N,N-dimethyl-2,6-dinitro-4-(trifluoromethyl)aniline is a complex organic compound that belongs to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups attached to an aniline ring. The compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N,N-dimethyl-2,6-dinitro-4-(trifluoromethyl)aniline typically involves multiple steps. One common method starts with the nitration of 3-chloro-4-(trifluoromethyl)aniline to introduce the nitro groups. This is followed by the methylation of the aniline nitrogen using dimethyl sulfate or a similar methylating agent .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N,N-dimethyl-2,6-dinitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamines.
Substitution: Formation of substituted anilines.
Applications De Recherche Scientifique
3-chloro-N,N-dimethyl-2,6-dinitro-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of herbicides and pesticides
Mécanisme D'action
The mechanism of action of 3-chloro-N,N-dimethyl-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dinitroaniline
- 2,6-Dinitroaniline
- 3,5-Dinitroaniline
- 4-chloro-2-(trifluoromethyl)aniline
Uniqueness
3-chloro-N,N-dimethyl-2,6-dinitro-4-(trifluoromethyl)aniline is unique due to the presence of both the trifluoromethyl group and the dimethylamino group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which are not commonly found in other dinitroanilines .
Propriétés
Numéro CAS |
59431-66-2 |
|---|---|
Formule moléculaire |
C9H7ClF3N3O4 |
Poids moléculaire |
313.62 g/mol |
Nom IUPAC |
3-chloro-N,N-dimethyl-2,6-dinitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H7ClF3N3O4/c1-14(2)7-5(15(17)18)3-4(9(11,12)13)6(10)8(7)16(19)20/h3H,1-2H3 |
Clé InChI |
OTMGRWAAWZZGNV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















